molecular formula C13H15NO B1664602 3-Isopropenyl-alpha,alpha-dimethylbenzyl isocyanate CAS No. 2094-99-7

3-Isopropenyl-alpha,alpha-dimethylbenzyl isocyanate

Cat. No. B1664602
CAS RN: 2094-99-7
M. Wt: 201.26 g/mol
InChI Key: ZVEMLYIXBCTVOF-UHFFFAOYSA-N
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Patent
US05480946

Procedure details

9.045 g (5.53 m equiv. amine) of an α,ω-di-propylamino-poly-(dimethyl siloxane) of MW 1636 (Shin Etsu Corp. No. X-22-161A) are placed in a 1 oz. jar; 4.56 g of hexafluoroisopropyl methacrylate (F6MA) are added and the mixture is stirred and cooled in an ice-water bath. 0.21 g (0.9546 m moles) of isophorone diisocyanate (IPDI) are added and the mixture is stirred for 2 hours at room temperature until all isocycanate has disappeared (by IR). Then 1.85 g (9.22 m moles) m-isopropenyl-α,α-dimethylbenzyl isocyanate (TMI) are added and the mixture is stirred for 2 more hours to yield a clear viscous liquid of a 70.90% solution of α-methyl styrene capped, chain extended poly(dimethyl siloxane) of MW 2426 (calculated) in F6MA.
[Compound]
Name
α,ω-di-propylamino-poly-(dimethyl siloxane)
Quantity
9.045 g
Type
reactant
Reaction Step One
Quantity
4.56 g
Type
reactant
Reaction Step Two
Quantity
0.21 g
Type
reactant
Reaction Step Three
Quantity
1.85 g
Type
reactant
Reaction Step Four
Yield
70.9%

Identifiers

REACTION_CXSMILES
C(OC(C(F)(F)F)C(F)(F)F)(=O)C(C)=C.O=C=NC1CC(C)(C)CC(C)(CN=C=O)C1.[C:32]([C:35]1[CH:36]=[C:37]([CH:44]=[CH:45][CH:46]=1)C(N=C=O)(C)C)([CH3:34])=[CH2:33]>>[CH3:34][C:32]([C:35]1[CH:36]=[CH:37][CH:44]=[CH:45][CH:46]=1)=[CH2:33]

Inputs

Step One
Name
α,ω-di-propylamino-poly-(dimethyl siloxane)
Quantity
9.045 g
Type
reactant
Smiles
Step Two
Name
Quantity
4.56 g
Type
reactant
Smiles
C(C(=C)C)(=O)OC(C(F)(F)F)C(F)(F)F
Step Three
Name
Quantity
0.21 g
Type
reactant
Smiles
O=C=NC1CC(CN=C=O)(CC(C1)(C)C)C
Step Four
Name
Quantity
1.85 g
Type
reactant
Smiles
C(=C)(C)C=1C=C(C(C)(C)N=C=O)C=CC1

Conditions

Stirring
Type
CUSTOM
Details
the mixture is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice-water bath
STIRRING
Type
STIRRING
Details
the mixture is stirred for 2 hours at room temperature until all isocycanate
Duration
2 h
STIRRING
Type
STIRRING
Details
the mixture is stirred for 2 more hours

Outcomes

Product
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 70.9%
Name
Type
product
Smiles
CC(=C)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05480946

Procedure details

9.045 g (5.53 m equiv. amine) of an α,ω-di-propylamino-poly-(dimethyl siloxane) of MW 1636 (Shin Etsu Corp. No. X-22-161A) are placed in a 1 oz. jar; 4.56 g of hexafluoroisopropyl methacrylate (F6MA) are added and the mixture is stirred and cooled in an ice-water bath. 0.21 g (0.9546 m moles) of isophorone diisocyanate (IPDI) are added and the mixture is stirred for 2 hours at room temperature until all isocycanate has disappeared (by IR). Then 1.85 g (9.22 m moles) m-isopropenyl-α,α-dimethylbenzyl isocyanate (TMI) are added and the mixture is stirred for 2 more hours to yield a clear viscous liquid of a 70.90% solution of α-methyl styrene capped, chain extended poly(dimethyl siloxane) of MW 2426 (calculated) in F6MA.
[Compound]
Name
α,ω-di-propylamino-poly-(dimethyl siloxane)
Quantity
9.045 g
Type
reactant
Reaction Step One
Quantity
4.56 g
Type
reactant
Reaction Step Two
Quantity
0.21 g
Type
reactant
Reaction Step Three
Quantity
1.85 g
Type
reactant
Reaction Step Four
Yield
70.9%

Identifiers

REACTION_CXSMILES
C(OC(C(F)(F)F)C(F)(F)F)(=O)C(C)=C.O=C=NC1CC(C)(C)CC(C)(CN=C=O)C1.[C:32]([C:35]1[CH:36]=[C:37]([CH:44]=[CH:45][CH:46]=1)C(N=C=O)(C)C)([CH3:34])=[CH2:33]>>[CH3:34][C:32]([C:35]1[CH:36]=[CH:37][CH:44]=[CH:45][CH:46]=1)=[CH2:33]

Inputs

Step One
Name
α,ω-di-propylamino-poly-(dimethyl siloxane)
Quantity
9.045 g
Type
reactant
Smiles
Step Two
Name
Quantity
4.56 g
Type
reactant
Smiles
C(C(=C)C)(=O)OC(C(F)(F)F)C(F)(F)F
Step Three
Name
Quantity
0.21 g
Type
reactant
Smiles
O=C=NC1CC(CN=C=O)(CC(C1)(C)C)C
Step Four
Name
Quantity
1.85 g
Type
reactant
Smiles
C(=C)(C)C=1C=C(C(C)(C)N=C=O)C=CC1

Conditions

Stirring
Type
CUSTOM
Details
the mixture is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice-water bath
STIRRING
Type
STIRRING
Details
the mixture is stirred for 2 hours at room temperature until all isocycanate
Duration
2 h
STIRRING
Type
STIRRING
Details
the mixture is stirred for 2 more hours

Outcomes

Product
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 70.9%
Name
Type
product
Smiles
CC(=C)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.